Ethyl 4-hydroxy-3-octadecanoylbenzoate

Description

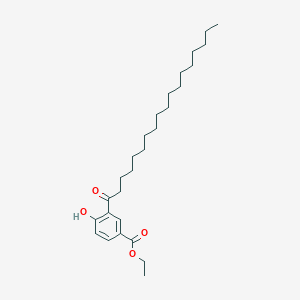

Ethyl 4-hydroxy-3-octadecanoylbenzoate is a benzoate ester derivative characterized by a hydroxyl group at position 4, an octadecanoyl (C18 acyl) chain at position 3, and an ethyl ester group at the carboxyl position. This compound has been identified in natural sources, such as the acetic ethyl extract of Dicranoloma reflexum, a moss species, as noted in Table 3 of Jurnal RISET KIMIA (2016) .

Properties

CAS No. |

95269-83-3 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

ethyl 4-hydroxy-3-octadecanoylbenzoate |

InChI |

InChI=1S/C27H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)24-22-23(20-21-26(24)29)27(30)31-4-2/h20-22,29H,3-19H2,1-2H3 |

InChI Key |

HVGWAQYWCGGOJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C(=O)OCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Implications

Structural Features: The octadecanoyl chain in this compound confers significant hydrophobicity, making it suitable for lipid-based delivery systems. In contrast, the ethoxylated amino group in Ethoxylated ethyl-4-aminobenzoate introduces water solubility, enabling use in aqueous cosmetic products . The ethoxylated derivative’s high molecular weight (1266.6 g/mol) reflects extensive ethylene oxide polymerization, whereas the simpler benzoate structure of this compound suggests lower complexity .

Solubility and Applications: Ethoxylated ethyl-4-aminobenzoate’s water solubility aligns with its use in sunscreens and emulsified products, whereas the lipophilic nature of this compound may limit it to non-polar solvents or lipid matrices .

Synthesis and Purity: Ethoxylated ethyl-4-aminobenzoate is synthesized industrially with stringent purity controls (>99%), whereas this compound is isolated from natural extracts, which may introduce variability in yield and composition .

Research Findings and Limitations

- Solubility Profiles: Ethoxylated derivatives prioritize hydrophilicity for consumer products, while unmodified benzoates like this compound may serve niche roles in drug delivery or natural product isolation .

- Safety and Stability: Ethoxylated ethyl-4-aminobenzoate’s low residual ethylene oxide (<1 ppm) ensures safety in cosmetics, but similar data for this compound are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.